molecular formula C22H26O6 B4961314 methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate

methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate

Cat. No. B4961314
M. Wt: 386.4 g/mol
InChI Key: GPYIBTUCBJIVDH-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction.

Mechanism of Action

Methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate acts as a negative allosteric modulator of mGluR5, which means that it binds to a site on the receptor that is distinct from the glutamate-binding site and reduces the receptor's activity. By inhibiting the signaling pathway downstream of mGluR5, methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate can modulate the release of neurotransmitters, such as dopamine, glutamate, and GABA, and affect neuronal excitability and plasticity. The precise mechanism of methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate's action is still under investigation, but it is believed to involve changes in intracellular calcium levels, protein phosphorylation, and gene expression.
Biochemical and Physiological Effects:
methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate has been shown to have a variety of biochemical and physiological effects, depending on the specific brain region and cell type involved. For example, methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate can reduce the release of dopamine in the nucleus accumbens, which is a key component of the brain reward system, and attenuate the reinforcing effects of drugs of abuse. methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate can also enhance the activity of GABAergic interneurons in the prefrontal cortex, which may contribute to its anxiolytic and antipsychotic effects. In addition, methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate can modulate the plasticity of synapses in the hippocampus, which is important for learning and memory.

Advantages and Limitations for Lab Experiments

Methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate has several advantages as a research tool, including its high potency and selectivity for mGluR5, its ability to cross the blood-brain barrier, and its well-established pharmacological profile. However, there are also some limitations to its use in lab experiments, such as the potential for off-target effects on other receptors or signaling pathways, the need for careful dosing and administration to avoid toxicity or side effects, and the difficulty of interpreting the complex interactions between mGluR5 and other neurotransmitter systems.

Future Directions

There are several promising directions for future research on methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate and its potential therapeutic applications. One area of interest is the development of more selective and potent mGluR5 antagonists that can overcome some of the limitations of methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate. Another area of focus is the investigation of the role of mGluR5 in neuroinflammation and neurodegenerative diseases, such as Alzheimer's and Huntington's disease, where there is evidence of dysregulated glutamate signaling. Finally, there is growing interest in the use of mGluR5 antagonists as adjuvant therapies for cancer, as mGluR5 has been implicated in tumor growth and metastasis.

Synthesis Methods

The synthesis of methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate involves several steps, including the reaction of 2-methoxy-4-propenylphenol with 2-chloroethyl ether to form 2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethanol, which is then reacted with benzoic acid and thionyl chloride to obtain methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate. The purity and yield of methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate can be improved by using column chromatography and recrystallization techniques.

Scientific Research Applications

Methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes. For example, methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate has been shown to reduce the severity of motor symptoms in animal models of Parkinson's disease by modulating the activity of mGluR5 in the striatum. methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate has also been found to attenuate the behavioral and biochemical effects of psychostimulant drugs, such as cocaine and amphetamine, by blocking the activation of mGluR5 in the brain reward system. In addition, methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate has been investigated as a potential treatment for anxiety, depression, and cognitive impairment.

properties

IUPAC Name

methyl 4-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-4-5-17-6-11-20(21(16-17)24-2)28-15-13-26-12-14-27-19-9-7-18(8-10-19)22(23)25-3/h4-11,16H,12-15H2,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYIBTUCBJIVDH-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCOCCOC2=CC=C(C=C2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCOCCOC2=CC=C(C=C2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate

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